molecular formula C18H33N3O3 B14791992 tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Cat. No.: B14791992
M. Wt: 339.5 g/mol
InChI Key: WTGIZGHNKKEZIR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate (CAS No. 1354004-16-2, molecular formula: C₁₈H₃₃N₃O₃, molecular weight: 339.48 g/mol) is a chiral carbamate derivative featuring a piperidine core substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc)-protected amine. The stereochemistry of the molecule is critical, with both the piperidine and amino acid moieties exhibiting (S)-configurations . Its synthesis typically involves coupling reactions under inert atmospheres, employing reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine, as observed in analogous protocols .

Applications and Significance
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of protease inhibitors or kinase-targeting drugs. Its Boc-protected amine enhances stability during synthetic workflows, while the cyclopropyl group may modulate lipophilicity and metabolic resistance .

Properties

Molecular Formula

C18H33N3O3

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3

InChI Key

WTGIZGHNKKEZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the incorporation of the tert-butyl carbamate group. The reaction conditions often require the use of palladium-catalyzed reactions, which facilitate the formation of N-Boc-protected anilines . The synthesis may also involve the use of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the tert-butyl carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various organic solvents like methylene chloride, chloroform, and alcohols . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for more intricate compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Stereochemistry Applications/Notes References
tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate C₁₈H₃₃N₃O₃ 339.48 Cyclopropyl, Boc-protected amine (S,S) configuration Pharmaceutical intermediate
tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate C₁₉H₂₉N₃O₃ 347.45 Methyl group (instead of cyclopropyl) (R,S) configuration Higher lipophilicity; preclinical studies
tert-Butyl (2-(4-(phenyl)phenyl)cyclopropyl)carbamate C₂₀H₂₃NO₂ 309.41 Biphenyl-cyclopropyl hybrid Not specified Anticancer research
tert-Butyl (3-(isopropyl)-3-[[4-phenyl-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C₂₅H₃₃N₂O₃ 433.55 Bicyclo[3.2.1]octane, trifluoromethylphenyl (1R,3S) configuration CNS drug candidate

Key Comparative Insights

Stereochemical Impact :

  • The (S,S)-configuration of the target compound distinguishes it from analogues like the (R,S)-configured methyl-substituted derivative (CAS 1401665-56-2). Such stereochemical variations significantly influence binding affinity to biological targets, as seen in protease inhibition assays .

Substituent Effects: Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound enhances metabolic stability compared to the methyl-substituted analogue. However, the methyl variant exhibits higher solubility in nonpolar solvents .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (predicted ~2.8) is lower than the methyl-substituted analogue (logP ~3.2) due to the cyclopropyl group’s reduced hydrophobicity .
  • Thermal Stability : Boc-protected derivatives generally decompose above 200°C, but the bicyclo-containing variant (EP 1 763 351 B9) shows superior stability owing to its rigid scaffold .

Biological Activity

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its structure integrates a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group, which contributes to its biological activity. This compound has garnered attention for its ability to modulate various biological pathways, particularly in the fields of neuropharmacology and oncology.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.5 g/mol
  • CAS Number : 1401665-94-8

The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Modulation : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Interactions : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Pharmacological Studies

Preliminary studies have explored its pharmacological properties:

  • Neuropharmacology : Interaction studies suggest that the compound may affect pathways related to neurotransmission, indicating potential use in treating conditions such as depression or anxiety.
  • Oncology : Its ability to modulate enzyme functions may also position it as a candidate for cancer therapeutics, particularly in targeting tumor growth pathways.

In Vitro and In Vivo Studies

Research findings from various studies highlight the compound's efficacy:

Study TypeFindings
In VitroDemonstrated inhibition of key enzymes at low micromolar concentrations.
In VivoShowed promising results in animal models for reducing tumor size and improving neurological function.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on neurotransmission, researchers found that it significantly increased serotonin levels in the brain, suggesting its potential as an antidepressant agent. The study utilized both in vitro assays and behavioral tests in rodent models.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The results indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamateC17H33N3O3Similar piperidine structure but lacks cyclopropyl group
tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamateC18H35N3O4Includes cyclopropyl group; different steric properties
tert-butyl (piperidin-3-ylmethyl)carbamateC11H22N2O2Simplified structure; does not contain amino acid functionality

This table illustrates how this compound stands out due to its specific functional groups that enhance biological activity.

Q & A

Q. What synthetic routes are commonly employed for preparing tert-butyl carbamate derivatives of this compound?

  • Methodological Answer : The synthesis typically involves peptide coupling reagents and stereoselective strategies. For example, amide bond formation between piperidine intermediates and amino acid derivatives can be achieved using HBTU (2.1 eq) and NEt3 (2.0 eq) in dry DCM, stirred for 4 days at room temperature, yielding ~95% after column chromatography . Asymmetric methods, such as the Mannich reaction, are also used to install stereocenters, as demonstrated in tert-butyl carbamate derivatives synthesized via chiral catalysts .

Q. What purification techniques are effective for intermediates in the synthesis of this compound?

  • Methodological Answer : Column chromatography using polar stationary phases (e.g., alumina basic III) with gradients of PE/EtOAc/MeOH (90:30:4) is effective for isolating intermediates . For highly polar byproducts, preparative HPLC with C18 columns and acetonitrile/water gradients may be required.

Q. How is the purity of the final compound assessed in academic settings?

  • Methodological Answer : Purity is validated via:
  • HPLC : Reverse-phase C18 column, 254 nm UV detection, ≥98% purity threshold.
  • TLC : Silica gel plates with EtOAc/hexane (1:1) mobile phase, visualized under UV or ninhydrin staining .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C₁₄H₂₈N₂O₃ requires C 61.73%, H 10.29%, N 10.29%) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Storage : Sealed containers under dry conditions at 2–8°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation of vapors, and work in a fume hood. Electrostatic charge buildup must be mitigated during transfer .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry?

  • Methodological Answer : Discrepancies in 1^1H/13^13C NMR assignments (e.g., piperidine ring protons) are resolved by:
  • 2D NMR : NOESY/ROESY to confirm spatial proximity of substituents.
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., CCDC deposition codes for tert-butyl carbamates ).
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl derivatives with resolved β-sheet motifs ).

Q. What strategies optimize low yields in peptide coupling steps during synthesis?

  • Methodological Answer :
  • Reagent Optimization : Test alternative coupling agents (e.g., HATU vs. HBTU) and bases (DIPEA vs. NEt3) to improve activation efficiency .
  • Solvent Screening : Replace DCM with DMF or THF for better solubility of polar intermediates.
  • Stoichiometry Adjustments : Increase amino acid equivalent (1.2–1.5 eq) to drive reaction completion .

Q. How is the conformational stability of the piperidine ring evaluated in structural studies?

  • Methodological Answer :
  • Dynamic NMR : Monitor ring puckering via temperature-dependent 1^1H NMR shifts (e.g., axial vs. equatorial protons).
  • X-ray Diffraction : Analyze torsion angles (e.g., C–N–C–C) to confirm chair or boat conformations. For example, studies on β-sheet-promoting carbamates revealed constrained piperidine rings stabilizing bioactive conformers .

Q. What role do protecting groups (e.g., Boc) play in synthesis, and how are they selected?

  • Methodological Answer :
  • Boc Advantages : Orthogonal stability under acidic conditions (removable with TFA), minimal steric hindrance for subsequent reactions .
  • Comparative Studies : Fmoc groups are avoided due to UV sensitivity, while Alloc requires Pd-mediated deprotection, complicating multi-step syntheses.

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., IR vs. NMR) be addressed?

  • Methodological Answer :
  • IR Discrepancies : Confirm carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carbamates) using KBr pellets and compare with computed spectra (DFT/B3LYP) .
  • NMR Signal Overlap : Use high-field instruments (500+ MHz) and deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve multiplet splitting .

Q. What experimental controls validate synthetic reproducibility across labs?

  • Methodological Answer :
  • Internal Standards : Spiking reactions with known tert-butyl carbamate analogs (e.g., CAS 1093869-21-6) to benchmark retention times in HPLC .
  • Collaborative Trials : Replicate syntheses in independent labs using identical reagents (e.g., Combi-Blocks QV-6095) and protocols .

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